molecular formula C19H34O8 B13410745 Lauroside D

Lauroside D

Cat. No.: B13410745
M. Wt: 390.5 g/mol
InChI Key: MRPDHXXPDCVBPQ-BBGWOQPJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lauroside D typically involves the extraction of the compound from the leaves of Laurus nobilis. The primary method used is hydrodistillation, where powdered dried leaves are subjected to distillation to separate the essential oils, which contain this compound . Other techniques, such as solvent extraction and chromatography, can also be employed to isolate and purify the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. The leaves of Laurus nobilis are harvested, dried, and then subjected to hydrodistillation or solvent extraction. The resulting extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lauroside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogens or other nucleophiles under specific conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with altered biological activities .

Scientific Research Applications

Lauroside D has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lauroside D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors involved in these processes, leading to its observed biological activities .

Comparison with Similar Compounds

Lauroside D is part of a group of compounds known as megastigmane glucosides. Similar compounds include Lauroside A, Lauroside B, and Lauroside E. These compounds share a common structural framework but differ in their specific functional groups and biological activities . This compound is unique due to its specific configuration and the presence of certain functional groups that contribute to its distinct biological properties .

Conclusion

This compound is a compound of significant interest due to its diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studies in chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to explore new applications for this intriguing compound.

Properties

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E,2S)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11+,12+,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

MRPDHXXPDCVBPQ-BBGWOQPJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O

Canonical SMILES

CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O

Origin of Product

United States

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